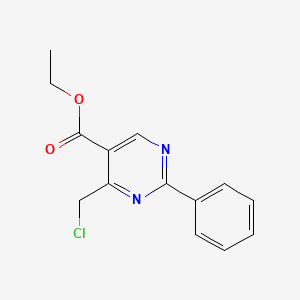
1,3-Bis(3-methacryloxy-2-hydroxypropoxypropyl)tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE, TECH-95 is an organosiloxane compound with the chemical formula C24H46O9Si2 . It is a difunctional siloxane, meaning it contains two functional groups that can participate in chemical reactions. This compound is commonly used in various industrial and research applications due to its unique chemical properties.
準備方法
The synthesis of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE typically involves the reaction of tetramethyldisiloxane with methacryloxypropyl groups under specific conditions . The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to produce the compound in significant quantities.
化学反応の分析
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE undergoes various types of chemical reactions, including:
Polymerization: The methacryloxy groups can undergo free radical polymerization to form polymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Common reagents used in these reactions include initiators for polymerization (e.g., benzoyl peroxide) and acids or bases for hydrolysis and condensation reactions . The major products formed from these reactions include polymers and siloxane networks.
科学的研究の応用
1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems and tissue engineering due to its biocompatibility and flexibility.
Industry: Applied in coatings, adhesives, and sealants to enhance durability and performance.
作用機序
The mechanism of action of 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE involves its ability to form cross-linked networks through polymerization and condensation reactions. The methacryloxy groups participate in free radical polymerization, while the siloxane backbone provides flexibility and stability. The molecular targets and pathways involved include the formation of siloxane bonds and the creation of polymeric structures .
類似化合物との比較
Similar compounds to 1,3-BIS(3-METHACRYLOXY-2-HYDROXYPROPOXYPROPYL)TETRAMETHYLDISILOXANE include:
This compound: An isomer with similar properties.
Bis(3-methacryloxyhydroxypropoxypropyl)tetramethyldisiloxane: A related compound with slight variations in structure.
The uniqueness of this compound lies in its specific functional groups and the ability to form highly flexible and durable polymeric networks.
特性
分子式 |
C24H46O9Si2 |
|---|---|
分子量 |
534.8 g/mol |
IUPAC名 |
[2-hydroxy-3-[3-[[3-[2-hydroxy-3-(2-methylprop-2-enoyloxy)propoxy]propyl-dimethylsilyl]oxy-dimethylsilyl]propoxy]propyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C24H46O9Si2/c1-19(2)23(27)31-17-21(25)15-29-11-9-13-34(5,6)33-35(7,8)14-10-12-30-16-22(26)18-32-24(28)20(3)4/h21-22,25-26H,1,3,9-18H2,2,4-8H3 |
InChIキー |
IFPAGIODCZNPQG-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)OCC(COCCC[Si](C)(C)O[Si](C)(C)CCCOCC(COC(=O)C(=C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Dimethylamino)methylene]cyclohexanone](/img/structure/B12099811.png)





![2-Amino-5-[(1-carboxyethyl)amino]-5-oxopentanoic acid](/img/structure/B12099840.png)
![(1aR)-1,1abeta,4,5,7,8,9,9abeta-Octahydro-3-hydroxy-1,1,2,5beta-tetramethyl-7-methylene-6H-cyclopropa[3,4]cyclohept[1,2-e]inden-6-one](/img/structure/B12099844.png)



![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)


